molecular formula C11H12ClN3O2 B2434828 1-(3-chlorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide CAS No. 2067553-01-7

1-(3-chlorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide

Cat. No. B2434828
CAS RN: 2067553-01-7
M. Wt: 253.69
InChI Key: MJMGWXFVRMWFRG-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s role or function, such as whether it’s used in any industrial processes, its occurrence in nature, or its biological activity .


Molecular Structure Analysis

The molecular structure of a compound is determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, or how the compound behaves in solution or in the presence of heat or light .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common reagents. These properties can often be predicted based on the compound’s molecular structure .

Scientific Research Applications

Antioxidant Activity

A study focusing on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, closely related to the specified compound, revealed potent antioxidant activities. These derivatives were found to be more effective than ascorbic acid, a well-known antioxidant, in radical scavenging and reducing power assays. The research emphasizes the potential of these compounds in antioxidant applications (Tumosienė et al., 2019).

Antibacterial Properties

Another study synthesized compounds related to 1-(3-chlorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide, specifically 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones. These compounds showed significant antibacterial efficacy against both gram-negative and gram-positive bacteria, highlighting their potential use as antibacterial agents (Sheikh et al., 2009).

Mechanism of Action

If the compound is biologically active, its mechanism of action would involve how it interacts with biological molecules in the body. This could include binding to specific receptors or enzymes, or altering the behavior of cells .

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often available for common compounds, providing detailed safety information .

Future Directions

Future directions could involve potential applications of the compound, such as its use in medicine, industry, or research. This could also include potential modifications to the compound to improve its properties or performance .

properties

IUPAC Name

1-(3-chlorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c12-8-2-1-3-9(5-8)15-6-7(4-10(15)16)11(13)14-17/h1-3,5,7,17H,4,6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMGWXFVRMWFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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